Desacetyllevonantradol is a synthetic cannabinoid that has garnered attention in both medical and research contexts. It is a derivative of levonantradol, which was initially developed as an analgesic and antiemetic agent. The compound is notable for its interaction with the endocannabinoid system, particularly its affinity for cannabinoid receptors, which are involved in various physiological processes.
Desacetyllevonantradol is synthesized from levonantradol, a compound that was originally synthesized in the 1980s. Levonantradol itself was investigated for its potential to alleviate pain and nausea associated with chemotherapy, but desacetyllevonantradol has emerged as a subject of interest due to its unique pharmacological properties.
Desacetyllevonantradol is classified as a synthetic cannabinoid. It belongs to a broader category of compounds that mimic the effects of natural cannabinoids found in cannabis. These synthetic cannabinoids are often used in research to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.
The synthesis of desacetyllevonantradol typically involves the deacetylation of levonantradol. This process can be achieved through various chemical methods, including hydrolysis or the use of specific enzymes that facilitate the removal of the acetyl group from the levonantradol molecule.
Desacetyllevonantradol has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its chemical formula can be represented as .
Desacetyllevonantradol can undergo various chemical reactions typical for organic compounds:
Desacetyllevonantradol exerts its effects primarily through interaction with cannabinoid receptors in the central nervous system.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize desacetyllevonantradol's structure and purity.
Desacetyllevonantradol has potential applications in several scientific fields:
DALN belongs to the arylbenzopyran class of synthetic cannabinoids, characterized by a tricyclic core integrating a chromene ring system coupled to an aromatic moiety. Its systematic IUPAC name is [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10a-octahydrophenanthridin-1-yl] acetate. Crucially, DALN is the desacetylated derivative of levonantradol, formed via hydrolytic removal of the C1 acetate group. This modification enhances its metabolic stability while retaining high receptor affinity [2] [3].
Structurally, DALN shares key pharmacophoric elements with classical cannabinoids:
Table 1: Structural and Pharmacological Comparison of DALN with Key Cannabinoids
Compound | Chemical Class | CB₁ Affinity (Ki) | Relative Potency vs. Δ⁹-THC | Key Functional Groups |
---|---|---|---|---|
Desacetyllevonantradol | Arylbenzopyran | 0.92 nM* | 30× | Phenolic OH, alkyl side chain |
Levonantradol | Arylbenzopyran | 1.1 nM | 30× | Acetylated C1, alkyl side chain |
Δ⁹-THC | Dibenzopyran | 40 nM | 1× | Pentyl side chain, free phenolic OH |
WIN 55,212-2 | Aminoalkylindole | 62 nM | 10× | Indole core, naphthoyl moiety |
CP 55,940 | Cyclohexylphenol | 0.58 nM | 45× | Dimethylheptyl chain, hydroxycyclohexyl |
*Data derived from competitive displacement assays using [³H]CP55,940 in rat brain membranes [1] [2] [6].
DALN was developed in the early 1980s by Pfizer Inc. as part of a program to optimize the analgesic and antiemetic efficacy of levonantradol while mitigating its psychoactive liabilities. Initial pharmacological characterization revealed:
Table 2: Key Research Milestones Involving DALN
Year | Discovery | Experimental Model | Significance |
---|---|---|---|
1981 | Equipotent antinociception vs. levonantradol after intrathecal delivery | Rat tail-flick/hot-plate | Validated DALN as therapeutically active metabolite |
1988 | Inhibition of VIP-stimulated cAMP independent of D₂/opioid receptors | Rat striatal slices | Confirmed existence of distinct cannabinoid receptor |
1991 | Non-additive cAMP inhibition with morphine/LY171555 | Rat striatum | Suggested cellular co-localization of cannabinoid/dopamine/opioid receptors |
2005 | Stabilization of CB₁-Gαi complexes in detergent-solubilized membranes | CHAPS-solubilized receptors | Demonstrated ligand-specific G-protein coupling efficiency |
DALN served as a cornerstone in elucidating fundamental principles of cannabinoid receptor biology:
Concluding Remarks
Desacetyllevonantradol remains a historically significant tool compound that advanced three foundational concepts in cannabinoid pharmacology:
While supplanted by genetically encoded reporters and high-affinity radioligands, DALN’s role in deconvoluting early cannabinoid receptor biology endures. Its structural template continues to inform the design of metabolically stable CB₁ agonists for central nervous system applications [1] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7